molecular formula C17H13BrF3NO4 B2407942 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 692281-10-0

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2407942
CAS RN: 692281-10-0
M. Wt: 432.193
InChI Key: KBGAUVJNJBBJCL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a bromo group (Br), a formyl group (-CHO), a methoxy group (-OCH3), a phenoxy group (Ph-O-), an acetamide group (-NHCOCH3), and a trifluoromethyl group (-CF3) attached to different positions on the benzene ring .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Derivatives: Research shows the synthesis of various acetamide derivatives, including those similar to the specified compound, exploring their potential in pharmacological applications. For example, a study conducted by Rani et al. (2016) focused on synthesizing N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer Applications

  • Anticancer Screening: A study by Dhuda et al. (2021) highlights the synthesis of novel triazoles with phenyl acetamide derivatives, demonstrating significant inhibitory activities in various cancer cell lines, indicating potential anticancer applications (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Precursors for Synthesis

Antimicrobial Evaluation

  • Antimicrobial Activities: The synthesis and antimicrobial evaluation of derivatives of similar compounds have been studied, indicating significant activity against several strains of microbes. For instance, Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating notable antimicrobial activities (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Antioxidant Potential

  • Radical Scavenging Activity: Bromophenol derivatives have shown potent scavenging activity against radicals, suggesting potential antioxidant applications. Li et al. (2012) identified new nitrogen-containing bromophenols with significant radical scavenging activity (Li, Li, Gloer, & Wang, 2012).

Copolymerization and Material Synthesis

Antimicrobial and Hemolytic Activity

properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO4/c1-25-14-5-10(8-23)13(18)7-15(14)26-9-16(24)22-12-4-2-3-11(6-12)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGAUVJNJBBJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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